N-[(2-nitrophenyl)carbamothioyl]benzamide
Overview
Description
N-[(2-nitrophenyl)carbamothioyl]benzamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a benzamide moiety linked to a 2-nitrophenyl group through a carbamothioyl linkage. The presence of the nitro group and the thiourea linkage imparts distinct chemical properties to the molecule, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-nitroaniline with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Major Products Formed
Reduction: Formation of N-[(2-aminophenyl)carbamothioyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
N-[(2-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting specific pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other functionalized compounds.
Mechanism of Action
The mechanism of action of N-[(2-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and thiourea linkage play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide: Similar structure with a chloro and hydroxy substitution, showing enhanced anticancer activity.
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide: Contains additional methyl groups, affecting its chemical reactivity and biological activity.
Uniqueness
N-[(2-nitrophenyl)carbamothioyl]benzamide is unique due to its specific nitro and thiourea functional groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-nitrophenyl)carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-13(10-6-2-1-3-7-10)16-14(21)15-11-8-4-5-9-12(11)17(19)20/h1-9H,(H2,15,16,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKGXEVHAIHNPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333615 | |
Record name | N-[(2-nitrophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658481 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66934-10-9 | |
Record name | N-[(2-nitrophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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